molecular formula C8H11KO5 B13325342 Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B13325342
M. Wt: 226.27 g/mol
InChI Key: UGVTWNKIRFSVDU-YSMBQZINSA-M
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Description

Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate typically involves the reaction of diethyl oxalate with potassium hydroxide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalates.

    Reduction: It can be reduced to form diols or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxalates, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are crucial for its reactivity and applications in various fields.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
  • Diethyl oxalacetate sodium salt
  • Sodium (2Z)-1,4-diethoxy-1,4-dioxo-2-buten-2-olate

Uniqueness

Potassium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is unique due to its potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its sodium counterparts and other similar compounds.

Properties

Molecular Formula

C8H11KO5

Molecular Weight

226.27 g/mol

IUPAC Name

potassium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

InChI

InChI=1S/C8H12O5.K/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-;

InChI Key

UGVTWNKIRFSVDU-YSMBQZINSA-M

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[K+]

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[K+]

Origin of Product

United States

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